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molecular formula C10H12O3 B1330167 Ethyl 2-hydroxy-5-methylbenzoate CAS No. 34265-58-2

Ethyl 2-hydroxy-5-methylbenzoate

Cat. No. B1330167
M. Wt: 180.2 g/mol
InChI Key: ZGYXABNSOOACGL-UHFFFAOYSA-N
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Patent
US06441219B1

Procedure details

A stirred mixture of 2-methylacrolein (22.8 g, 92%, 0.30 mol), ethyl 2-chloroacetoacetate (41.1 g, 95%, 0.25 mol) and anhydrous sodium acetate (24.6 g, 0.30 mol) in acetic acid is heated at reflux temperature under N2 for 16 hr., cooled to room temperature and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is concentrated in vacuo to give the title product as an oil, 44.2 g, 71.9% purity (70.6% yield), characterized by NMR analysis).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:5])[CH:3]=O.Cl[CH:7]([C:13]([CH3:15])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9].C([O-])(=O)C.[Na+]>C(O)(=O)C>[OH:14][C:13]1[CH:15]=[CH:3][C:2]([CH3:5])=[CH:1][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
CC(C=O)=C
Name
Quantity
41.1 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under N2 for 16 hr
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OCC)C=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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